2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H11Cl2N3OS2 and its molecular weight is 348.26. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Methodologies
- Oxidative Dimerization of Thioamides : A study by Takikawa et al. (1985) explored the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, which may be relevant for synthesizing compounds similar to 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).
Biological Activities
- Anticancer Activity of Thiadiazole Derivatives : Tiwari et al. (2017) conducted a study on the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity against various human cancer cell lines. This research suggests the potential biological applications of compounds structurally related to this compound (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Material Science and Coordination Chemistry
- Copper(II) Complexes with Thiadiazole Derivatives : Adhami et al. (2014) explored the synthesis and cytotoxic activity of cyclic systems involving [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes, highlighting the significance of such structures in material sciences and their potential biological applications (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
Inhibition Effects and QSAR Studies
- Inhibition of Human Carbonic Anhydrase Isoforms : A study by Ulus et al. (2016) detailed the synthesis of acridine-acetazolamide conjugates, including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, investigating their inhibition effects on various human carbonic anhydrase isoforms. This research provides insight into the potential therapeutic applications of thiadiazole derivatives (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Properties
IUPAC Name |
2,4-dichloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXQYGVODLFGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.